molecular formula C21H16BrFN2O3S B2982250 (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate CAS No. 786679-79-6

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2982250
CAS No.: 786679-79-6
M. Wt: 475.33
InChI Key: QNLCERLHROCBNL-JZJYNLBNSA-N
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Description

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a complex organic compound that features a thiazolidine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the bromophenyl and fluorobenzyl groups. The final step involves the formation of the cyanoacetate moiety.

    Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of Aromatic Substituents: The bromophenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.

    Formation of Cyanoacetate: The final step involves the reaction of the intermediate with ethyl cyanoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromophenyl group can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. The thiazolidine ring and aromatic substituents allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 2-(3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
  • (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Uniqueness

Compared to similar compounds, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is unique due to the presence of both bromophenyl and fluorobenzyl groups. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN2O3S/c1-2-28-21(27)17(12-24)20-25(16-9-5-14(22)6-10-16)19(26)18(29-20)11-13-3-7-15(23)8-4-13/h3-10,18H,2,11H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLCERLHROCBNL-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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